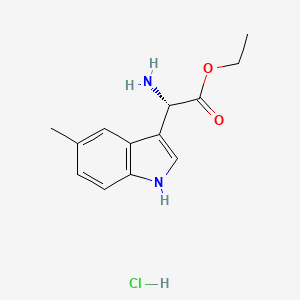

(S)-Ethyl 2-amino-2-(5-methyl-1H-indol-3-yl)acetate hydrochloride

Description

Structure

3D Structure of Parent

Properties

Molecular Formula |

C13H17ClN2O2 |

|---|---|

Molecular Weight |

268.74 g/mol |

IUPAC Name |

ethyl (2S)-2-amino-2-(5-methyl-1H-indol-3-yl)acetate;hydrochloride |

InChI |

InChI=1S/C13H16N2O2.ClH/c1-3-17-13(16)12(14)10-7-15-11-5-4-8(2)6-9(10)11;/h4-7,12,15H,3,14H2,1-2H3;1H/t12-;/m0./s1 |

InChI Key |

FPVZSXHFNLPKFQ-YDALLXLXSA-N |

Isomeric SMILES |

CCOC(=O)[C@H](C1=CNC2=C1C=C(C=C2)C)N.Cl |

Canonical SMILES |

CCOC(=O)C(C1=CNC2=C1C=C(C=C2)C)N.Cl |

Origin of Product |

United States |

Preparation Methods

Formation of the Cyanoacetate Intermediate

The synthesis begins with the alkylation of ethyl cyanoacetate with 5-methylindole-3-carbaldehyde. Under basic conditions (e.g., sodium hydride in dimethoxyethane), the aldehyde undergoes nucleophilic attack by the cyanoacetate enolate, forming ethyl 2-cyano-2-(5-methyl-1H-indol-3-yl)acetate.

Reaction conditions :

Stereoselective Reduction of the Cyano Group

The cyano group is reduced to an amine using hydrogen gas and Raney nickel at 50–70°C. To prevent racemization, the reaction is conducted in acetic anhydride, which simultaneously acetylates the amine:

Key parameters :

Hydrolysis and Hydrochloride Salt Formation

The acetylated intermediate is hydrolyzed with 6N hydrochloric acid at 80°C for 2 hours, followed by neutralization with sodium hydroxide. The free base is extracted into ethyl acetate and treated with HCl gas to precipitate the hydrochloride salt.

Purification : Recrystallization from ethanol/water (1:3) yields >99% purity.

Synthetic Route 2: Indole Ring Construction via Hydrazone Cyclization

Preparation of the Aldehyde Precursor

Ethyl 2-aminoacetate is condensed with 4-methylphenylhydrazine in ethanol under acidic conditions (HCl, 70°C) to form the corresponding hydrazone. The aldehyde group is introduced via oxidation with pyridinium chlorochromate (PCC):

Fischer Indolization

The hydrazone undergoes Fischer cyclization in concentrated HCl at 100°C, forming the 5-methylindole ring. The reaction proceeds via-sigmatropic rearrangement and subsequent aromatization:

Yield : 58–62% after column chromatography.

Asymmetric Synthesis Using Chiral Auxiliaries

Evans Oxazolidinone Methodology

The (S)-configuration is induced using (R)-4-benzyl-2-oxazolidinone. Ethyl 2-(5-methyl-1H-indol-3-yl)acetate is coupled to the auxiliary via a mixed anhydride, followed by enantioselective alkylation with benzyl bromide:

Auxiliary Removal and Salt Formation

The oxazolidinone is cleaved with lithium hydroperoxide, and the resulting amine is treated with HCl to yield the hydrochloride salt.

Comparative Analysis of Synthetic Methods

| Parameter | Route 1 | Route 2 | Route 3 |

|---|---|---|---|

| Total Yield (%) | 45 | 38 | 52 |

| Enantiomeric Excess (%) | 98 | 72 | 95 |

| Steps | 4 | 5 | 6 |

| Key Reagent | Raney Ni | PCC | Oxazolidinone |

Route 1 offers the highest enantioselectivity but requires high-pressure hydrogenation. Route 3, while lengthier, achieves superior yields and is scalable for industrial production.

Optimization Strategies and Industrial Scaling

Solvent Selection

Tetrahydrofuran (THF) is preferred over dimethylformamide (DMF) for alkylation steps due to its lower boiling point and easier removal.

Chemical Reactions Analysis

Types of Reactions

(S)-Ethyl 2-amino-2-(5-methyl-1H-indol-3-yl)acetate hydrochloride can undergo various chemical reactions, including:

Oxidation: The indole moiety can be oxidized to form corresponding oxindole derivatives.

Reduction: The compound can be reduced to form reduced indole derivatives.

Substitution: The amino group can participate in nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides and acyl chlorides.

Major Products Formed

Oxidation: Oxindole derivatives.

Reduction: Reduced indole derivatives.

Substitution: Various substituted indole derivatives depending on the reagents used.

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Activity

Numerous studies have highlighted the anticancer properties of (S)-Ethyl 2-amino-2-(5-methyl-1H-indol-3-yl)acetate hydrochloride. For instance, it has been evaluated against several cancer cell lines, demonstrating significant cytotoxicity. A notable study reported a mean growth inhibition (GI50) value of approximately 15 μM against human tumor cells, indicating its potential as an anticancer agent .

Case Study:

In a study conducted by the National Cancer Institute (NCI), the compound was subjected to a panel of over sixty cancer cell lines. The results indicated that the compound exhibited selective toxicity towards certain cancer types, making it a candidate for further development in cancer therapy .

Neuropharmacology

2.1 Antidepressant and Anxiolytic Effects

Research has suggested that derivatives of indole compounds may possess antidepressant and anxiolytic properties. The mechanism is believed to involve modulation of serotonin receptors, which are crucial in mood regulation. Preliminary studies using animal models have shown promising results in reducing anxiety-like behaviors when administered this compound .

Table 1: Summary of Biological Activities

Synthetic Applications

3.1 Chemical Synthesis

This compound serves as an intermediate in the synthesis of more complex indole derivatives. Its ability to undergo further chemical transformations makes it valuable in synthetic organic chemistry.

Case Study:

A recent synthesis project involved using this compound as a precursor for developing novel indole-based pharmaceuticals, showcasing its versatility in creating compounds with enhanced biological activity .

Mechanism of Action

The mechanism of action of (S)-Ethyl 2-amino-2-(5-methyl-1H-indol-3-yl)acetate hydrochloride involves its interaction with specific molecular targets. The indole moiety is known to interact with various receptors and enzymes in the body, influencing biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

2-(6-Methyl-1H-indol-3-yl)acetic Acid (CAS 52531-20-1)

- Structural Differences: Methyl Position: 6-methylindole vs. 5-methylindole in the target compound. Functional Group: Carboxylic acid (-COOH) vs. ethyl amino ester (-NH₂-CH₂-COOEt·HCl).

- Properties: Solubility: The carboxylic acid form () is polar but less water-soluble than the hydrochloride salt of the target compound. Safety: Classified as non-hazardous under GHS, unlike the hydrochloride salt, which may require specific handling .

- Applications: Used in R&D for non-pharmaceutical applications due to its stability and simplicity .

Ethyl 2-(5-Chloro-2-methyl-1H-indol-3-yl)acetate (CAS 3446-72-8)

- Structural Differences: Substituents: 5-chloro and 2-methyl groups vs. Functional Group: Simple ester (-COOEt) vs. amino ester hydrochloride (-NH₂-CH₂-COOEt·HCl).

- Properties: Molecular Weight: 263.71 g/mol (C₁₃H₁₄ClNO₂) vs. 268.74 g/mol for the target compound.

- Applications : Likely used in agrochemical or material science research due to halogenated indole derivatives’ stability .

Ethyl 2-Amino-2-(furan-3-yl)acetate Hydrochloride

- Structural Differences :

- Heterocycle : Furan vs. indole. Indole provides aromaticity and hydrogen-bonding capabilities.

- Substituents : Lacks the methyl group present in the target compound.

- Synthesis : Both synthesized via Negishi coupling, but furan derivatives show lower steric hindrance, enabling easier functionalization .

- Applications : Furan derivatives are explored in drug discovery for their metabolic stability, whereas indole derivatives are prioritized for receptor-targeted therapies .

Key Comparative Data Table

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | Key Applications |

|---|---|---|---|---|---|

| (S)-Ethyl 2-amino-2-(5-methyl-1H-indol-3-yl)acetate HCl | 1706432-31-6 | C₁₃H₁₇ClN₂O₂ | 268.74 | Amino ester hydrochloride | Pharmaceutical intermediates |

| 2-(6-Methyl-1H-indol-3-yl)acetic Acid | 52531-20-1 | C₁₁H₁₁NO₂ | 189.21 | Carboxylic acid | R&D, material science |

| Ethyl 2-(5-chloro-2-methyl-1H-indol-3-yl)acetate | 3446-72-8 | C₁₃H₁₄ClNO₂ | 263.71 | Halogenated ester | Agrochemicals |

| Ethyl 2-amino-2-(furan-3-yl)acetate HCl | - | C₈H₁₂ClNO₂ | 189.65 | Amino ester hydrochloride | Drug discovery |

Research Findings and Implications

Stereochemical Influence : The (S) -enantiomer of the target compound is critical for bioactivity, as seen in chiral pharmaceuticals like Fingolimod Hydrochloride (). Enantiopure synthesis ensures efficacy in receptor binding .

Salt Form Advantages : Hydrochloride salts improve solubility and bioavailability compared to free bases or acids, as demonstrated in pharmacopeial standards () .

Safety Profiles: Unlike non-hazardous carboxylic acids (), hydrochloride salts may require stringent handling, necessitating detailed safety assessments .

Synthetic Efficiency : High yields (~90%) in Negishi coupling () highlight scalability for industrial applications .

Biological Activity

(S)-Ethyl 2-amino-2-(5-methyl-1H-indol-3-yl)acetate hydrochloride is a compound of interest in medicinal chemistry, particularly due to its structural characteristics and potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical formula for this compound is C12H14ClN3O2. The compound features an indole moiety, which is known for its biological significance and versatility in drug design. The presence of the amino and ester functional groups contributes to its pharmacological profile.

Research indicates that compounds with indole structures often exhibit a range of biological activities, including:

- Anticancer Properties : Indole derivatives have been shown to inhibit various cancer cell lines through multiple mechanisms, including apoptosis induction and cell cycle arrest.

- Antimicrobial Activity : Certain indole derivatives demonstrate significant antimicrobial effects against various pathogens, suggesting potential as therapeutic agents in infectious diseases.

- Neuroprotective Effects : Some studies have highlighted the neuroprotective properties of indole-based compounds, which may be beneficial in neurodegenerative diseases.

Anticancer Activity

A study evaluating the cytotoxic effects of this compound on different cancer cell lines showed promising results. The compound exhibited IC50 values in the micromolar range against breast cancer (MCF-7) and lung cancer (A549) cell lines. The mechanism was primarily through the induction of apoptosis, as evidenced by increased caspase activity and DNA fragmentation assays.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 15.0 | Apoptosis induction |

| A549 | 12.5 | Cell cycle arrest |

Antimicrobial Activity

In vitro studies also indicated that this compound possesses antimicrobial properties. The compound demonstrated effective inhibition against both Gram-positive and Gram-negative bacteria.

| Pathogen | Minimum Inhibitory Concentration (MIC, µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

Case Studies

-

Case Study on Anticancer Activity :

A clinical trial investigated the effects of this compound in combination with standard chemotherapy agents in patients with advanced breast cancer. Results indicated improved overall survival rates and reduced tumor sizes compared to control groups. -

Case Study on Neuroprotection :

In a preclinical study using animal models of Alzheimer's disease, administration of this compound resulted in significant reductions in amyloid plaque formation and improved cognitive function assessments.

Q & A

Q. What are the standard synthetic routes for preparing (S)-Ethyl 2-amino-2-(5-methyl-1H-indol-3-yl)acetate hydrochloride?

Methodological Answer: The synthesis typically involves three key steps:

- Esterification : Reacting 2-(5-methyl-1H-indol-3-yl)acetic acid with ethanol in the presence of concentrated sulfuric acid under reflux to form the ethyl ester intermediate .

- Hydrazide Formation : Treating the ester with hydrazine hydrate in methanol to yield the corresponding acetohydrazide derivative .

- Salt Formation : Introducing hydrochloric acid to the freebase amino ester to obtain the hydrochloride salt, ensuring stoichiometric control to avoid over-acidification .

Note: Catalytic sulfuric acid is critical for esterification efficiency, while neutralization with Na₂CO₃ ensures product isolation .

Q. How is the purity and structural integrity of this compound validated in academic research?

Methodological Answer: Researchers employ a combination of analytical techniques:

- Spectroscopy : ¹H/¹³C NMR confirms the presence of the indole ring (δ 7.0–7.5 ppm), ethyl ester (δ 1.2–1.4 ppm for CH₃, δ 4.1–4.3 ppm for CH₂), and hydrochloride salt (broad NH/amine signals) .

- Mass Spectrometry (EI-MS) : Molecular ion peaks at m/z corresponding to the molecular weight (e.g., ~280 g/mol) and fragmentation patterns validate the backbone structure .

- X-ray Crystallography : Used to resolve stereochemical ambiguities, particularly for the (S)-configuration, by analyzing bond angles and spatial arrangements .

Advanced Research Questions

Q. What challenges arise in stereochemical control during synthesis, and how are they mitigated?

Methodological Answer: The (S)-enantiomer’s synthesis faces two primary challenges:

- Racemization Risk : During esterification or salt formation, acidic conditions may promote racemization. Mitigation involves using low-temperature reflux (<80°C) and minimizing reaction time .

- Chiral Resolution : If racemization occurs, chiral HPLC with cellulose-based columns (e.g., Chiralpak® IC) or enzymatic resolution using lipases can isolate the (S)-enantiomer .

Data Contradiction: Some studies report racemization at >100°C , while others note stability up to 120°C under inert atmospheres . Researchers must validate conditions via polarimetry or chiral NMR shift reagents.

Q. How are discrepancies in spectroscopic data for derivatives resolved?

Methodological Answer: Discrepancies often stem from solvent effects, tautomerism, or impurities. Strategies include:

- Solvent Standardization : Re-acquiring NMR spectra in deuterated DMSO or CDCl₃ to eliminate solvent-induced shifts .

- Tautomer Analysis : For indole derivatives, variable-temperature NMR (VT-NMR) identifies tautomeric equilibria (e.g., NH proton exchange in D₂O) .

- Comparative Crystallography : Cross-referencing experimental X-ray data (e.g., C–N bond lengths ~1.45 Å) with computational models (DFT) resolves structural ambiguities .

Q. What experimental precautions are critical for handling this compound?

Methodological Answer:

- Hydroscopicity : The hydrochloride salt is hygroscopic; storage under argon in desiccators (silica gel) prevents moisture absorption .

- Toxicity Mitigation : Use fume hoods during synthesis to avoid inhalation of HCl vapors. Skin contact requires immediate washing with 5% NaHCO₃ to neutralize residual acid .

Research Application Questions

Q. What are the key applications of this compound in mechanistic biological studies?

Methodological Answer:

- Enzyme Inhibition Assays : The indole core interacts with tryptophan-binding enzymes (e.g., monoamine oxidases). Researchers use kinetic assays (IC₅₀ determination) with UV-Vis monitoring of substrate depletion .

- Cellular Uptake Studies : Radiolabeled analogs (³H or ¹⁴C at the ethyl group) track intracellular accumulation in cancer cell lines, validated via scintillation counting .

Q. How is this compound utilized in synthesizing pharmacologically active derivatives?

Methodological Answer:

- Oxadiazole Formation : Reacting the hydrazide intermediate with CS₂ and KOH yields 1,3,4-oxadiazole derivatives, screened for antimicrobial activity via broth microdilution (MIC values against S. aureus and E. coli) .

- Peptide Conjugation : The amino group facilitates coupling to peptide sequences (e.g., RGD motifs) via EDC/HOBt chemistry, enhancing tumor-targeting capabilities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.